molecular formula C13H15N3O4S B14557251 Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- CAS No. 61941-78-4

Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-

Cat. No.: B14557251
CAS No.: 61941-78-4
M. Wt: 309.34 g/mol
InChI Key: DNTYCUFEXVRXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- is a chemical compound with the molecular formula C₁₃H₁₅N₃O₄S. It is known for its unique structure, which includes a furan ring, a pyridine ring, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]- is unique due to its combination of a furan ring, a pyridine ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

61941-78-4

Molecular Formula

C13H15N3O4S

Molecular Weight

309.34 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylamino)pyridin-3-yl]sulfonylpropanamide

InChI

InChI=1S/C13H15N3O4S/c1-2-12(17)16-21(18,19)11-6-3-7-14-13(11)15-9-10-5-4-8-20-10/h3-8H,2,9H2,1H3,(H,14,15)(H,16,17)

InChI Key

DNTYCUFEXVRXMD-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NS(=O)(=O)C1=C(N=CC=C1)NCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.